

EPZ004777 Hydrochloride: A Comparative Analysis of its Cross-reactivity with other Methyltransferases

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of **EPZ004777 hydrochloride** against its primary target, the histone methyltransferase DOT1L, versus a panel of other methyltransferases. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

EPZ004777 is a potent and highly selective inhibitor of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79)[1][2][3]. Dysregulation of DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL)[1][2][4]. The selectivity of a small molecule inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. This guide focuses on the cross-reactivity profile of EPZ004777.

Comparative Inhibitory Activity

EPZ004777 hydrochloride demonstrates remarkable selectivity for DOT1L over other histone methyltransferases (HMTs)[1][5]. The following table summarizes the half-maximal inhibitory concentration (IC50) values of EPZ004777 against a panel of human methyltransferases, as determined by in vitro enzymatic assays.

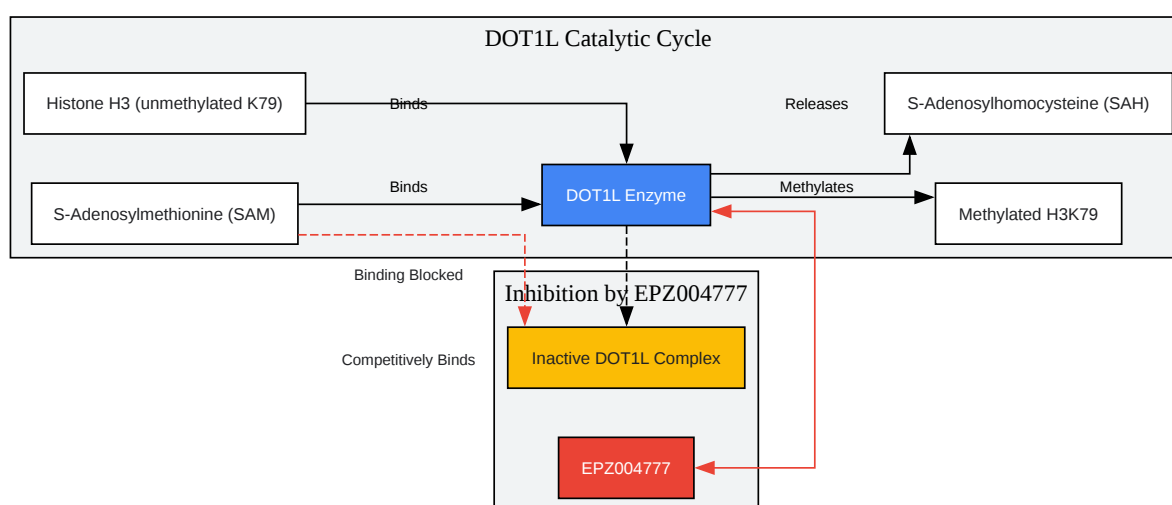
Methyltransferase	Target Residue	IC50 (nM)	Fold Selectivity vs. DOT1L
DOT1L	H3K79	0.4	1
CARM1 (PRMT4)	H3R17	>50,000	>125,000
EHMT2 (G9a)	H3K9	>50,000	>125,000
EZH1	H3K27	>50,000	>125,000
EZH2	H3K27	>50,000	>125,000
MLL1	H3K4	>50,000	>125,000
NSD2	H3K36	>50,000	>125,000
PRMT1	H4R3	>50,000	>125,000
PRMT3	H4R3	>50,000	>125,000
PRMT5	H4R3	521	1302.5
PRMT6	H3R2	>50,000	>125,000
SETD2	H3K36	>50,000	>125,000
SETD7	H3K4	>50,000	>125,000
SETD8	H4K20	>50,000	>125,000
SUV39H1	H3K9	>50,000	>125,000
SUV39H2	H3K9	>50,000	>125,000

Data sourced from Daigle et al., 2011.

As the data indicates, EPZ004777 is highly selective for DOT1L, with IC50 values for other tested methyltransferases being over 1,000-fold higher[1][5]. This high degree of selectivity is a crucial attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of other methyltransferases.

Signaling Pathway and Mechanism of Action

EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L^[1]. By blocking the binding of SAM to DOT1L, EPZ004777 prevents the methylation of H3K79. In the context of MLL-rearranged leukemias, the aberrant recruitment of DOT1L by MLL-fusion proteins leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression. Inhibition of DOT1L by EPZ004777 reverses this hypermethylation, leading to the downregulation of leukemogenic genes and subsequent cell death in MLL-rearranged cancer cells^{[1][2]}.



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Mechanism of competitive inhibition of DOT1L by EPZ004777.

Experimental Protocols

The selectivity of EPZ004777 was determined using a radiometric methyltransferase assay. The following is a detailed protocol for assessing the IC₅₀ values against a panel of methyltransferases.

In Vitro Methyltransferase Inhibition Assay (Radiometric)

1. Reagents and Materials:

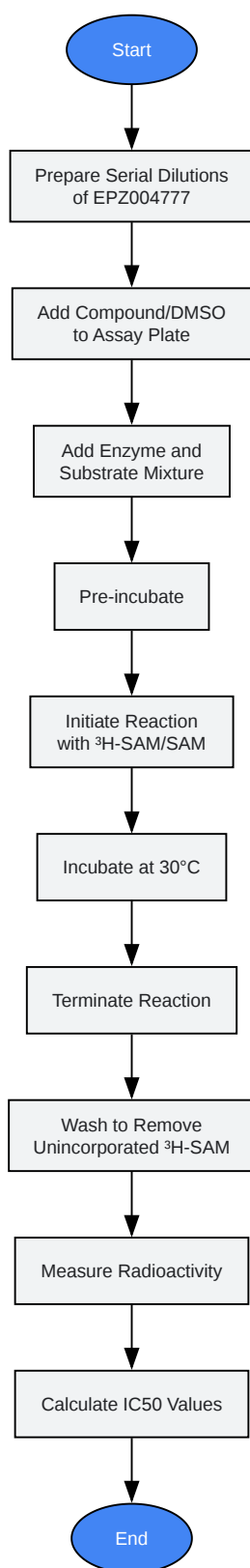
- **EPZ004777 hydrochloride** (or other test compounds) serially diluted in DMSO.
- Recombinant human methyltransferase enzymes (e.g., DOT1L, PRMT5, etc.).
- S-[methyl- ^3H]-adenosyl-L-methionine (^3H -SAM).
- Unlabeled S-adenosyl-L-methionine (SAM).
- Specific histone peptide or nucleosome substrates for each enzyme.
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl_2 , 0.1 mg/mL BSA, 1 mM DTT).
- S-adenosyl-L-homocysteine (SAH) for positive control (100% inhibition).
- 96-well or 384-well assay plates.
- Scintillation fluid.
- Microplate scintillation counter.

2. Assay Procedure:

- Prepare serial dilutions of EPZ004777 in DMSO.
- Add 1 μL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
- Add 24 μL of a solution containing the specific methyltransferase enzyme and its corresponding substrate in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the methyltransferase reaction by adding 25 μL of a solution containing a mixture of ^3H -SAM and unlabeled SAM in assay buffer. The final concentrations of SAM and the

substrate should be at or near their respective K_m values for each enzyme to ensure balanced assay conditions[6].

- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized for each enzyme to ensure the reaction is within the linear range.
- Terminate the reaction by adding a stop solution, such as 50 μ L of 8 M guanidine hydrochloride or by spotting the reaction mixture onto phosphocellulose filter paper.
- If using filter paper, wash the filters extensively with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove unincorporated ^3H -SAM.
- Allow the filters to dry, then add scintillation fluid.
- Measure the amount of incorporated ^3H -methyl groups using a microplate scintillation counter.
- Determine the IC_{50} values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



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Workflow for the radiometric methyltransferase inhibition assay.

Conclusion

The available experimental data strongly supports the conclusion that **EPZ004777 hydrochloride** is a highly selective inhibitor of DOT1L. Its minimal activity against a broad range of other methyltransferases underscores its potential as a targeted therapeutic agent, particularly in diseases driven by aberrant DOT1L activity such as MLL-rearranged leukemias. The high degree of selectivity observed for EPZ004777 provides a strong rationale for its use as a chemical probe to investigate the biological functions of DOT1L and as a foundational molecule for the development of next-generation DOT1L inhibitors with improved pharmacological properties.

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